molecular formula C28H23BrN2O5 B12017806 4-Bromo-2-(2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate CAS No. 767320-56-9

4-Bromo-2-(2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate

Cat. No.: B12017806
CAS No.: 767320-56-9
M. Wt: 547.4 g/mol
InChI Key: BXVOSQRIGCZHCJ-OCSSWDANSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the esterification with 4-propoxybenzoic acid .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities while maintaining the purity and integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-Bromo-2-(2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with hydrophobic and aromatic regions of proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate is unique due to its combination of a bromine atom, a naphthoyl group, and a propoxybenzoate moiety. This unique structure imparts specific chemical and biological properties that are not found in its similar compounds .

Properties

CAS No.

767320-56-9

Molecular Formula

C28H23BrN2O5

Molecular Weight

547.4 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate

InChI

InChI=1S/C28H23BrN2O5/c1-2-13-35-23-10-7-18(8-11-23)28(34)36-26-12-9-22(29)14-21(26)17-30-31-27(33)24-15-19-5-3-4-6-20(19)16-25(24)32/h3-12,14-17,32H,2,13H2,1H3,(H,31,33)/b30-17+

InChI Key

BXVOSQRIGCZHCJ-OCSSWDANSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC4=CC=CC=C4C=C3O

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC4=CC=CC=C4C=C3O

Origin of Product

United States

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